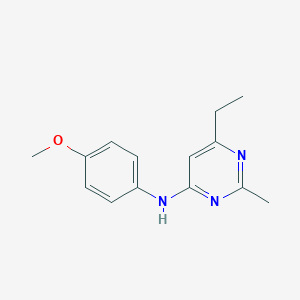
6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine (DFM-FMP-MPA) is a novel small molecule that has been developed for use in a variety of scientific research applications. DFM-FMP-MPA has been found to have a wide range of biochemical and physiological effects that make it a promising tool for laboratory experiments.
Applications De Recherche Scientifique
6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine has been found to have a wide range of scientific research applications. It has been used as a tool for studying the structure and function of proteins and enzymes, as well as for investigating the biochemical and physiological effects of drugs and other compounds. It has also been used to study the molecular mechanisms underlying diseases such as cancer, diabetes, and cardiovascular disease.
Mécanisme D'action
6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine has been found to interact with a variety of proteins and enzymes, including those involved in the regulation of cellular processes. It has been shown to bind to and inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of the essential vitamin folate. In addition, it has been found to bind to and activate the enzyme adenosine monophosphate-activated protein kinase, which is involved in the regulation of metabolism.
Biochemical and Physiological Effects
6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of certain hormones, including insulin and glucagon, which are involved in the regulation of metabolism. In addition, it has been found to inhibit the activity of certain enzymes, including those involved in the synthesis of fatty acids and cholesterol. Finally, it has been shown to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine has several advantages for laboratory experiments. It is a small molecule, making it easy to handle and manipulate. In addition, it is relatively inexpensive and can be synthesized in a relatively short amount of time. However, 6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine also has some limitations. It is not very stable and can easily degrade in the presence of light and heat. In addition, it is difficult to detect and quantify in biological samples.
Orientations Futures
The potential future directions for 6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine include further studies of its biochemical and physiological effects, as well as its potential use in the development of new drugs and therapies. In addition, further research is needed to better understand its mechanism of action and to optimize its synthesis. Finally, further studies are needed to investigate its potential applications in the fields of diagnostics and therapeutics.
Méthodes De Synthèse
6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine can be synthesized via a three-step process. First, a 3-fluoro-4-methylphenyl pyrimidine is reacted with difluoromethylmagnesium chloride to form the corresponding pyrimidine-2-methylene derivative. Second, the pyrimidine-2-methylene derivative is reacted with 2-methyl-3-nitropyridine to form the desired 6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine. Finally, the product is purified by column chromatography and recrystallization.
Propriétés
IUPAC Name |
6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c1-7-3-4-9(5-10(7)14)19-12-6-11(13(15)16)17-8(2)18-12/h3-6,13H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMIQIWGNPVTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2)C(F)F)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide](/img/structure/B6457370.png)
![2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B6457373.png)



![2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457411.png)







